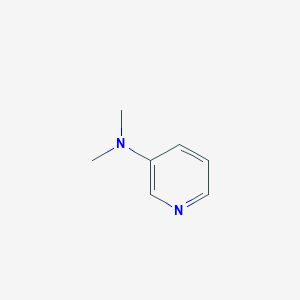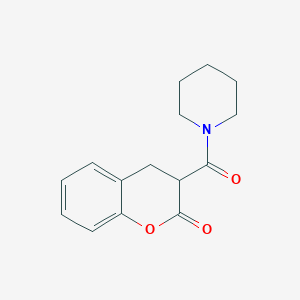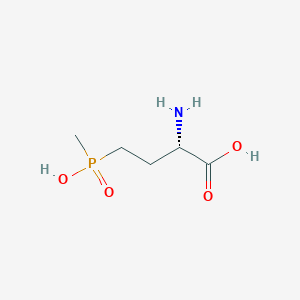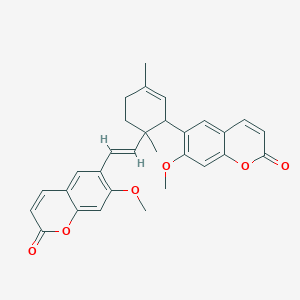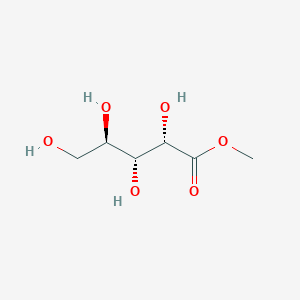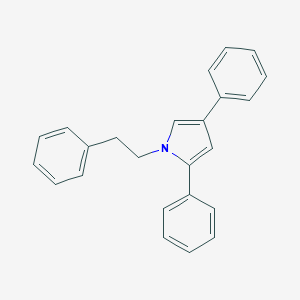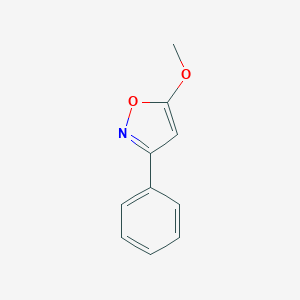![molecular formula C6H7BN2S B102559 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine CAS No. 17303-88-7](/img/structure/B102559.png)
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine (MDTDA) is a heterocyclic compound that contains a boron atom. It has been of interest to researchers due to its potential use as a chemical probe for studying biological systems. MDTDA has been found to have a high affinity for certain proteins, making it a useful tool for investigating their functions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine is not fully understood, but it is believed to involve the formation of covalent bonds with certain amino acid residues in proteins. This can lead to changes in the structure and function of the protein, allowing researchers to study its role in biological systems.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It has also been found to have anti-inflammatory properties and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine in lab experiments is its high affinity for certain proteins, which allows for the selective labeling and investigation of these proteins. However, 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can also have non-specific effects on proteins and may not be suitable for all experimental systems. In addition, the synthesis of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are a number of future directions for research involving 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine. One area of interest is in the development of new probes based on the structure of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine that can be used to study other biological systems. Another direction is in the investigation of the potential therapeutic applications of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine, particularly in the treatment of inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine and its effects on biological systems.
Métodos De Síntesis
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can be synthesized through a multi-step process starting with the reaction of 2-chlorothiophene with sodium hydride to form 2-thiophenylsodium. This compound is then reacted with boron trifluoride etherate to form the boron-containing intermediate. The final step involves the addition of methylamine to the intermediate to yield 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine.
Aplicaciones Científicas De Investigación
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been used in a variety of scientific research applications. One area of interest is in the study of protein-protein interactions. 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been shown to bind to certain proteins with high affinity, allowing researchers to investigate the role of these proteins in biological processes.
Propiedades
Número CAS |
17303-88-7 |
|---|---|
Nombre del producto |
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine |
Fórmula molecular |
C6H7BN2S |
Peso molecular |
150.01 g/mol |
Nombre IUPAC |
1-methyl-2H-thieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2S/c1-7-6-5(2-3-10-6)4-8-9-7/h2-4,9H,1H3 |
Clave InChI |
QTWGCVNDMBXFPB-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=CS2)C=NN1)C |
SMILES canónico |
B1(C2=C(C=CS2)C=NN1)C |
Sinónimos |
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)

